Methyl 4-fluoro-3-(4-methylphenyl)benzoate
Overview
Description
Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a chemical compound with the molecular formula C15H13FO2. It is not intended for human or veterinary use and is primarily used for research purposes. This compound can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .
Molecular Structure Analysis
The molecular structure of this compound consists of a methyl group (CH3), a fluorine atom (F), and two phenyl rings (C6H5), one of which is substituted with a methyl group . The InChI code for this compound is 1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9H,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.26 g/mol. More detailed physical and chemical properties might be available in specialized chemical literature or databases.Scientific Research Applications
Structural Analysis and Molecular Properties :
- Methyl 4-(fluorocarbonyl)benzoate, a compound structurally related to Methyl 4-fluoro-3-(4-methylphenyl)benzoate, was studied for its molecular structure. The research found that it has a planar phenylfluorocarbonyl group and a carboxylate group rotated slightly from it (Burns & Hagaman, 1993).
- Another study synthesized and analyzed compounds including Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, related to this compound, using techniques like FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) was employed for conformational analysis (Huang et al., 2021).
Mesophase Behavior and Thermal Properties :
- Research on binary mixtures involving similar compounds showed that methyl groups in these mixtures distribute in a smectic A (SmA) arrangement, indicating the influence of molecular structure on thermal behavior and phase transitions (Ahmed, 2016).
Applications in Liquid Crystals and Polymers :
- A study on di-fluoro-substituted compounds, similar to this compound, revealed their potential in creating high enantiotropic mesophases, which are significant for liquid crystal technology. The type and stability of the mesophase were found to depend on the molecular structure, including the alkoxy chain length and the position of fluoro substituents (Ahmed & Saad, 2015).
Dielectric Studies :
- In the field of polymer science, a series of ferroelectric side-chain liquid crystalline polysiloxanes containing methyl 4-fluorobenzoate analogs were studied. The research focused on the dielectric behavior, revealing insights into the relationship between chemical structure and thermal dynamic behavior (Hsiue et al., 1996).
Photopolymerization :
- Benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including 4-fluorobenzoate esters, were synthesized and studied for their photopolymerization properties. These materials are significant for thin film and coating applications due to their rapid photocure rates and linear structure (Avci, Mathias, & Thigpen, 1996).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as β-catenin .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets via direct affinity interaction .
Biochemical Pathways
Similar compounds have been found to affect the p38alpha map kinase pathway .
Result of Action
Similar compounds have been found to induce ubiquitination and proteasomal degradation of their targets .
Properties
IUPAC Name |
methyl 4-fluoro-3-(4-methylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUQUZPXWGUBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743057 | |
Record name | Methyl 6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-67-7 | |
Record name | Methyl 6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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